(R)-2-(4-chlorophenyl)propanoic acid
Overview
Description
®-2-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-chlorophenyl)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of 4-chlorocinnamic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-chlorophenyl)propanoic acid may involve the use of more cost-effective and scalable methods. This could include the use of biocatalysts or enzymatic processes to achieve the desired chirality. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
®-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chlorine atom on the aromatic ring can participate in halogen bonding, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-chlorophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-chlorocinnamic acid: A precursor in the synthesis of ®-2-(4-chlorophenyl)propanoic acid.
2-(4-chlorophenyl)acetic acid: A structurally similar compound with different chemical and biological properties.
Uniqueness
®-2-(4-chlorophenyl)propanoic acid is unique due to its chiral nature and the presence of the chlorine atom on the aromatic ring
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZILQVNIWNPFP-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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